molecular formula CHf B1175308 C.I.Acid Brown 127 CAS No. 12238-99-2

C.I.Acid Brown 127

Cat. No.: B1175308
CAS No.: 12238-99-2
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Brown 127 is an acid dye classified under the Color Index (C.I.) system, which is widely used in textile and leather industries for coloring protein-based fibers such as wool, silk, and nylon. Acid dyes are characterized by their water solubility, anionic nature, and reliance on electrostatic interactions with cationic sites on fibers. These dyes exhibit moderate to high lightfastness and washfastness, depending on their molecular design and application methods.

Properties

CAS No.

12238-99-2

Molecular Formula

CHf

Synonyms

C.I.Acid Brown 127

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis and Characterization: and outline methodologies for synthesizing similar compounds, such as using sulfonation and diazotization reactions.
  • Spectroscopic Data : The absence of NMR or IR spectra in the evidence limits direct structural verification. Standard protocols for dye characterization (e.g., UV-Vis, HPLC) are recommended .
  • Industrial Data : highlights the commercial use of acid dyes like Holacid series, but market-specific data for Acid Brown 127 (e.g., pricing, regional demand) are unavailable .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of C.I.Acid Brown 127 using spectroscopic methods?

  • Methodological Answer : Utilize a combination of UV-Vis spectrophotometry (to confirm absorbance maxima) and nuclear magnetic resonance (NMR) spectroscopy (to identify functional groups and molecular structure). Cross-validate results with high-performance liquid chromatography (HPLC) to quantify impurities. For novel compounds, provide full spectral data and purity thresholds (≥95%) in the experimental section, referencing established protocols .

Q. What experimental design considerations are critical for reproducible synthesis of this compound?

  • Methodological Answer :

  • Control Variables : Maintain strict control over reaction temperature, pH, and stoichiometric ratios of precursors.
  • Replication : Include triplicate trials to assess batch-to-batch consistency.
  • Documentation : Publish detailed synthetic protocols in the main text (e.g., solvent systems, catalysts) and deposit raw spectral data in supplementary materials to enable replication .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across literature sources?

  • Methodological Answer :

  • Comparative Analysis : Replicate solubility tests under standardized conditions (e.g., 25°C, 1 atm) using purified samples.
  • Statistical Validation : Apply ANOVA to compare results with prior studies, accounting for variables like solvent purity and measurement techniques.
  • Critical Review : Evaluate the reliability of conflicting sources by assessing their methodological rigor (e.g., sample size, instrumentation calibration) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational simulations for this compound?

  • Methodological Answer :

  • Multi-Method Validation : Combine density functional theory (DFT) calculations with experimental IR/Raman spectra to identify vibrational mode mismatches.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental instrument resolution.
  • Case Study : Publish a comparative table highlighting discrepancies and propose adjustments to simulation protocols (e.g., hybrid functional selection) .

Q. What strategies are effective for integrating primary experimental data with secondary literature findings in studies on this compound's stability?

  • Methodological Answer :

  • Synthesis Matrix : Create a table comparing degradation rates from lab experiments (primary data) with published stability studies (secondary data), noting environmental conditions (e.g., light exposure, humidity).
  • Meta-Analysis : Use random-effects models to account for heterogeneity across studies.
  • Ethical Alignment : Ensure secondary data usage complies with copyright rules and cites original sources .

Q. How can researchers design a study to evaluate the environmental impact of this compound degradation byproducts?

  • Methodological Answer :

  • Tiered Testing :

Lab-Scale Analysis : Use LC-MS to identify degradation products under accelerated conditions (e.g., high-temperature hydrolysis).

Ecotoxicology Assays : Partner with environmental labs to test byproduct toxicity via Daphnia magna or algal growth inhibition tests.

  • Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify study scope and resource allocation .

Data Presentation and Analysis

Table 1 : Comparison of Analytical Techniques for this compound Characterization

TechniquePurposeKey ParametersLimitations
UV-Vis SpectraConfirm chromophore integrityλmax, absorbance slopeInsensitive to non-chromophoric impurities
HPLCQuantify purityRetention time, peak areaRequires reference standards
DFT SimulationsPredict electronic structureBasis set, solvation modelComputational cost, approximation errors

Case Study : A 2024 study resolved conflicting solubility data by standardizing solvent grades and reporting confidence intervals (95% CI: ±0.12 mg/mL), demonstrating the importance of transparent methodology .

Guidelines for Rigorous Research

  • Avoid Generalizations : Use precise language (e.g., "pH-dependent degradation" vs. "unstable") to prevent inductive fallacies .
  • Ethical Data Use : Differentiate primary data (lab-generated) from secondary sources (literature), and assess their reliability via citation metrics and peer-review status .
  • Reproducibility : Follow the Beilstein Journal’s experimental guidelines, including supplementary data submission for complex syntheses .

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